Isoindolin-2-amine
Description
Significance of the Isoindoline (B1297411) Scaffold in Chemical Science
The isoindoline nucleus is a versatile building block in the synthesis of complex molecules. researchgate.net Its structure, isomeric to indoline (B122111) with the nitrogen atom at the second position of the five-membered ring, allows for diverse functionalization, leading to a wide range of chemical entities with varied properties. wikipedia.org Derivatives of isoindoline have demonstrated a broad spectrum of biological activities, making them attractive targets for drug discovery and development. researchgate.netbenthamdirect.com These compounds have been investigated for their potential in treating conditions such as cancer, inflammation, and neurological disorders. mdpi.comontosight.ai The ability of the isoindoline scaffold to be readily modified allows chemists to fine-tune the steric and electronic properties of the resulting molecules, optimizing their interaction with biological targets. ontosight.ai
Historical Context and Evolution of Isoindoline Derivative Research
Research into isoindoline and its derivatives has a rich history, evolving from fundamental synthetic explorations to the development of clinically significant molecules. mdpi.com Early work focused on the synthesis and characterization of the basic isoindoline ring system. Over the decades, the discovery of naturally occurring products containing the isoindoline core spurred further investigation into their synthesis and biological properties. researchgate.netnih.gov A notable milestone in isoindoline chemistry was the development of thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929), which contain a modified isoindoline (isoindolinone) structure. mdpi.comnih.gov These compounds brought significant attention to the therapeutic potential of this scaffold, despite the historical controversies associated with thalidomide. Modern research continues to expand the chemical space of isoindoline derivatives, employing advanced synthetic methodologies like multi-component reactions and catalytic processes to create novel and complex molecules with potential applications in various scientific fields. researchgate.netacs.org
Isoindolin-2-amine: A Detailed Profile
This compound, with the CAS Number 21507-95-9, is a specific derivative of the isoindoline family. bldpharm.com While the parent isoindoline is a well-studied heterocycle, this compound itself is a more specialized compound primarily utilized in research settings.
| Property | Value |
| Chemical Formula | C8H10N2 |
| Molecular Weight | 134.18 g/mol |
| CAS Number | 21507-95-9 |
| Appearance | Inquire |
| Purity | Inquire |
This data is for informational purposes only and may vary. Please consult a certificate of analysis for specific batch data.
Research and Applications
The primary application of this compound lies within the realm of chemical research. Its structure, featuring a reactive amine group attached to the nitrogen of the isoindoline ring, makes it a valuable intermediate for the synthesis of more complex molecules. Researchers may utilize this compound as a starting material to introduce the isoindoline scaffold into larger chemical structures, thereby exploring the biological activities of the resulting novel compounds.
The synthesis of various isoindoline derivatives has been a subject of interest in organic chemistry. For instance, the reaction of o-xylylene (B1219910) dihalides with ammonia (B1221849) and its derivatives has been a classical method for preparing isoindoline and its substituted analogs. researchgate.net More contemporary methods involve transition metal-catalyzed reactions and multi-component reactions to achieve efficient and diverse syntheses of isoindoline-containing molecules. acs.orgchim.it
While specific, extensive research findings solely on this compound are not widely published in mainstream literature, the broader class of isoindoline derivatives has been the subject of numerous studies. For example, derivatives of isoindoline have been investigated for their potential as antidepressant agents, with some compounds showing significant activity in preclinical models. benthamdirect.com Other research has focused on isoindoline amides as inhibitors of enzymes like ADAMTS-4/5, which are implicated in osteoarthritis. acs.org Furthermore, the synthesis of isoindoline derivatives from amino acids has been explored to create compounds with potential antiproliferative activities. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydroisoindol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-10-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWOXRUJRCMCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90508484 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21507-95-9 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90508484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies
General Reactivity of the Isoindoline (B1297411) Scaffold
The isoindoline scaffold is a versatile building block in synthetic organic chemistry. Its reactivity is characterized by transformations involving both the heterocyclic and the aromatic portions of the molecule.
The isoindoline ring system is susceptible to oxidation, leading to various products depending on the reagents and reaction conditions. A common transformation is the oxidation of the isoindoline to an isoindolinone or an isoindole N-oxide. nih.govchim.it For instance, N-substituted isoindolines can be oxidized to the corresponding isoindolinones. nih.gov
Specifically for N-aminoisoindoline, anodic oxidation has been shown to generate aminonitrenes. jst.go.jp This reaction proceeds via the formation of hydrocarbons, a characteristic outcome of the abnormal reaction pathway in hydrazine (B178648) oxidation. jst.go.jp In the case of N-aminoisoindoline, the oxidation yields 1,2,5,6-dibenzo-1,5-cyclooctadiene and α,α'-bis(2-isoindolinylimino)-o-xylene. jst.go.jp The nature of the products formed is highly dependent on the method of generation, including electrolytic conditions and the specific oxidizing agents used. jst.go.jp
The oxidation of the pyrrole-like ring can also lead to the formation of isoindole N-oxides, which are cyclic nitrones. A general method for this transformation is the oxidation of isoindolines using hydrogen peroxide (H₂O₂) in the presence of a sodium tungstate (B81510) (Na₂WO₄) catalyst. chim.it Furthermore, isoindole-4,7-diones can undergo irreversible oxidation at the pyrrole-centered cation radical at high potentials. acs.org
Table 1: Oxidation Reactions of the Isoindoline Scaffold
| Starting Material | Reagent(s) | Product(s) | Reference(s) |
| N-aminoisoindoline | Anodic Oxidation | 1,2,5,6-Dibenzo-1,5-cyclooctadiene, α,α'-bis(2-isoindolinylimino)-o-xylene | jst.go.jp |
| Isoindoline | H₂O₂/Na₂WO₄ | Isoindole N-oxide | chim.it |
| Isoindoline | Dioxane-mediated oxidation | N-Alkyl/N-aryl-isoindolinones | rsc.org |
| Isoindole-4,7-diones | Electrochemical Oxidation | Pyrrole (B145914) centered cation radical | acs.org |
The reduction of isoindoline derivatives can affect either the heterocyclic ring or substituents on the aromatic ring. For example, N-nitrosamines can be selectively reduced to their corresponding N-amino products using zinc dust in a CO₂–H₂O medium. nih.govacs.org This method is applicable to the synthesis of N-aminoisoindoline from its N-nitroso precursor. nih.govacs.org
The aromatic ring of the isoindoline scaffold can also be reduced. Palladium-catalyzed formate (B1220265) reduction of alkyl isoindolines leads to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. beilstein-journals.org However, the success of this reaction is dependent on the substituents present on the aromatic ring; methoxy-, carbomethoxy-, amino-, and amido-substituted isoindolines were found to be inert under these conditions. beilstein-journals.org In contrast, halogen-substituted isoindolines are dehalogenated and reduced to the corresponding tetrahydroisoindoles. beilstein-journals.org
Reduction of isoindolinones is another important transformation. Isoindolin-1-one (B1195906) derivatives can be reduced to the corresponding isoindolines, which are inhibitors of certain dipeptidyl peptidases. researchgate.net
Table 2: Reduction Reactions of Isoindoline Derivatives
| Starting Material | Reagent(s) | Product | Reference(s) |
| N-Nitrosoisoindoline | Zn/CO₂–H₂O | N-Aminoisoindoline | nih.govacs.org |
| Alkyl isoindolines | Pd-catalyzed formate reduction | 4,5,6,7-Tetrahydro-2H-isoindoles | beilstein-journals.org |
| 1,3-Dioxo-2-(2,6-dioxopiperidin-3-yl)-5-nitroisoindoline | H₂, Pd-C | 1,3-Dioxo-2-(2,6-dioxopiperidin-3-yl)-5-aminoisoindoline | google.com |
The benzene (B151609) ring of the isoindoline scaffold is susceptible to electrophilic aromatic substitution. The presence of the heterocyclic ring and its substituents directs the position of substitution. In isoindoles, electrophilic substitution preferentially occurs at the C-3 position due to the stability of the resulting cationic intermediate, which is stabilized by the delocalization of the nitrogen's lone pair of electrons. doubtnut.comlibretexts.org If the C-3 position is occupied, substitution may occur at the C-2 position. doubtnut.com The fusion of the benzene ring alters the regioselectivity compared to a single pyrrole ring. doubtnut.com
The amino group in aromatic amines is a strong activating group, making the aromatic ring more susceptible to electrophilic substitution than benzene itself. doubtnut.com This activating effect is due to the delocalization of the lone pair of electrons from the nitrogen atom into the aromatic ring. doubtnut.com Therefore, in isoindolin-2-amine, the N-amino group is expected to influence the reactivity of the aromatic ring towards electrophiles, although specific studies on its directing effects are limited. In general, for isoindoles, electrophilic substitution like nitrosation can lead to oxidative dimerization products, while reactions with diazonium salts can result in azo derivatives at the free α-position. researchgate.net
The synthesis of the isoindoline ring system can be achieved through the reaction of phthalonitriles (1,2-dicyanobenzenes) with amines. This reaction proceeds via the nucleophilic addition of an amine to the cyano groups. rsc.orgecust.edu.cn Theoretical studies using density functional theory (DFT) on the curing mechanism of phthalonitrile (B49051) resins with aromatic amines have shown that the rate-determining step is the initial nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. rsc.orgecust.edu.cn
This amidine intermediate is critical and can undergo intramolecular cyclization to form an isoindoline intermediate. rsc.orgecust.edu.cn The amine itself plays a crucial role as a proton transfer promoter throughout the reaction. rsc.orgecust.edu.cn The reaction of phthalonitriles with various primary aromatic and aliphatic amines can produce a range of 1,3-diiminoisoindolines in moderate to excellent yields. google.com
Table 3: Synthesis of Isoindoline Derivatives via Amine Addition to Nitriles
| Reactants | Catalyst/Conditions | Product Type | Key Intermediate | Reference(s) |
| Phthalonitrile, Aromatic Amine | Heat | Polyisoindoline/Triazine/Phthalocyanine | Amidine, Isoindoline | rsc.orgecust.edu.cn |
| Diphthalonitrile monomer, Primary Amine | Heat | Phthalonitrile resin | - | google.com |
| Substituted phthalonitriles, Primary amines | Rare earth metal catalysts | 1,3-Diiminoisoindolines | - | google.com |
Detailed Mechanistic Pathways
Understanding the mechanisms of these reactions provides insight into the reactivity of the isoindoline scaffold and allows for the rational design of synthetic routes.
The choice of solvent and reagents can significantly influence the outcome and efficiency of reactions involving the isoindoline scaffold. Hexafluoroisopropanol (HFIP) is a solvent known for its ability to promote reactions that proceed through cationic intermediates. sci-hub.se Its high polarity, low nucleophilicity, and strong hydrogen-bonding capabilities allow it to stabilize transient species. sci-hub.se
In reactions such as the hydroarylation of enamides, HFIP has been shown to greatly expand the reaction scope by stabilizing the key iminium intermediate and preventing oligomerization of the substrate. sci-hub.seconicet.gov.ar Mechanistic studies, including kinetic analysis and computational work, have revealed that HFIP can form a hexafluoroisopropyl ether intermediate that acts as a slow-release reservoir for the cationic intermediate. conicet.gov.ar
Furthermore, HFIP can form aggregates that act as self-assembled bridges, bringing reaction partners together through hydrogen-bonding interactions, which can enhance reactivity in processes like intermolecular crosslinking. iucr.org In the context of reactions involving isoindoline derivatives, HFIP could facilitate transformations that involve the formation of iminium ions or other cationic species. For example, in calcium-catalyzed reactions, the Ca(II)/HFIP system has been shown to possess enhanced Brønsted acidity, capable of promoting dehydrative cyclizations. rsc.org This suggests that HFIP could play a significant role in acid-catalyzed reactions of this compound or its derivatives, potentially by stabilizing protonated intermediates and facilitating subsequent cyclization or substitution reactions.
C-H Activation/Beta-Carbon Elimination/Intramolecular Cyclization Cascades
A notable reaction cascade involving isoindolinone synthesis merges C-H activation with the strain-release of 1,2-oxazetidines. Mechanistic studies suggest a plausible pathway that commences with carboxylic acid-directed C-H activation. This is followed by a β-carbon elimination and a subsequent intramolecular cyclization cascade. nih.gov This sequence provides a sustainable method for creating a variety of structurally diverse isoindolinone skeletons from readily available benzoic acids. nih.gov The ability to functionalize bioactive acids in later stages and the concise synthesis of biologically significant structures highlight the synthetic potential of this cascade in drug discovery. nih.gov
Nucleophilic Addition, Cyclization, and Rearrangement Processes
The synthesis of 3-substituted isoindolin-1-one derivatives can be achieved through a one-pot process involving nucleophilic addition, cyclization, and rearrangement. acs.org For instance, the reaction between 2-cyanobenzaldehyde (B126161) and 2-(2-nitrophenyl) acetonitrile (B52724) proceeds via a nucleophilic addition to form an intermediate, which then undergoes cyclization and a subsequent rearrangement to yield the final product. acs.org A similar mechanism is observed in the reaction of 2-cyanobenzaldehyde with 2-nitroaniline (B44862) derivatives. The lone pair of electrons on the aniline (B41778) nitrogen attacks the carbonyl group, and the resulting alkoxide anion then attacks the cyano group to form a cyclic intermediate. acs.org A final rearrangement leads to the formation of the lactam isoindolin-1-one. acs.org
Enamides, which are analogs of enamines, also participate in nucleophilic addition reactions. Protonation of an enamide can generate a stabilized iminium ion, which can then undergo cyclization. beilstein-journals.org
| Reactants | Key Mechanistic Steps | Product Type |
| 2-cyanobenzaldehyde, 2-(2-nitrophenyl) acetonitrile | Nucleophilic addition, Cyclization, Rearrangement | 2-(2-nitrophenyl)-2-(3-oxoisoindolin-1-yl)acetonitrile |
| 2-cyanobenzaldehyde, 2-nitroaniline derivatives | Nucleophilic addition, Cyclization, Rearrangement | 3-aminoisoindolin-1-one (B2715335) derivatives |
| Enamides | Nucleophilic addition, Cyclization | N-heterocycles |
Cyclic Hemiaminal Formation and Subsequent Tautomerization
The formation of a cyclic hemiaminal is a key intermediate step in several reactions leading to isoindolinone structures. Hemiaminals, also known as carbinolamines, contain both a hydroxyl group and an amine attached to the same carbon atom and are often formed from the reaction of an amine with a ketone or an aldehyde. wikipedia.org While often transient, they can sometimes be isolated. wikipedia.org
In the context of isoindolinone synthesis from 2-formylbenzonitriles and benzylamines, the reaction sequence is initiated by the formation of a hemiaminal. rsc.org This is followed by a base-catalyzed heterocyclization and a subsequent rearrangement through an aza-Mannich reaction. rsc.org The reaction of aldehydes and ketones with primary amines to form imines also proceeds through a carbinolamine intermediate, which then dehydrates. unizin.org
Ring-chain tautomerism between an imine and a hemiaminal is another relevant process. acs.org This equilibrium can be influenced by steric and electronic factors within the molecule. acs.org
Intramolecular C-N Bond Formation Pathways
Intramolecular C-N bond formation is a fundamental step in the synthesis of various nitrogen-containing heterocycles, including isoindolinones. One strategy involves the palladium-catalyzed olefination of 2-benzamidopyridine 1-oxide followed by an intramolecular aza-Michael addition to produce isoindolinones. rsc.org Another approach is the copper-catalyzed intramolecular oxidative C-N bond formation for the synthesis of indoline-2,3-diones. chemrxiv.org This reaction proceeds through a bromo intermediate, followed by benzylic C-H oxidation. chemrxiv.org
Furthermore, PIDA-mediated intramolecular oxidative C-N bond formation allows for the direct synthesis of quinoxalines from enaminones. rsc.org A metal-free, Lewis acid-promoted intramolecular aminocyanation of alkenes has also been developed, proceeding through the cleavage of an N-CN bond. nih.gov
| Reaction Type | Catalyst/Reagent | Key Intermediate/Step | Product |
| Olefination/Intramolecular aza-Michael addition | Pd(II)/Lewis acid | Palladacycle intermediate | Isoindolinones |
| Intramolecular oxidative C-N bond formation | CuBr₂ | Bromo intermediate | Indoline-2,3-diones |
| Intramolecular oxidative C-N bond formation | PIDA | Condensation cyclization | Quinoxalines |
| Intramolecular aminocyanation | B(C₆F₅)₃ | N-CN bond cleavage | Indolines, Tetrahydroquinolines |
Sequential Ring Opening and Lactamization Mechanisms
A tandem reaction involving the sequential ring opening of ester-functionalized aziridines with secondary amines provides a pathway to construct isoindolin-1-ones. tandfonline.com The mechanism begins with the regioselective ring opening of the aziridine (B145994) by the amine to generate a ring-opened intermediate. This intermediate then undergoes lactamization to afford the final isoindolin-1-one product. tandfonline.com This metal-free approach offers high efficiency and a broad substrate scope under mild conditions. tandfonline.com
Similarly, phthalides can undergo a ring-opening reaction to form unsaturated benzyl (B1604629) esters. These intermediates can then react with an amine in a tandem conjugated addition/lactamization sequence to yield cyclic isoindolinones. chim.it
Reductive Elimination Pathways (e.g., in Palladium Complexes)
Reductive elimination from palladium complexes is a crucial step in many catalytic cycles that form C-N bonds. In the Buchwald-Hartwig amination, the general mechanism involves oxidative addition of an aryl halide to a Pd(0) complex, followed by ligand exchange with an amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. numberanalytics.com
In the context of isoindolinone synthesis, a plausible mechanism for palladium-catalyzed olefination involves the formation of a palladacycle intermediate. rsc.org After a series of steps including migratory insertion and β-hydride elimination, the reductive elimination of a hydride-Pd(II)/Cu(II) species occurs, which is then reoxidized to complete the catalytic cycle. rsc.org The study of stable alkyl-Pd(IV) complexes has provided insights into reductive elimination processes, including intramolecular C(sp³)–N bond formation. cam.ac.uk
Reaction Selectivity and Control
Controlling the selectivity of reactions involving this compound and its precursors is paramount for achieving desired products. Reaction conditions, catalysts, and the nature of the substrates all play significant roles.
For instance, in the synthesis of 3-aminoisoindolin-1-one derivatives from 2-cyanobenzaldehyde, the choice of base is critical. While a strong base like methanolic KOH initiates the reaction, a nitrogen base such as triethylamine (B128534) can block the formation of the isoindolinone. acs.org
In palladium-catalyzed reactions, the addition of a Lewis acid co-catalyst, such as Cu(OTf)₂, can significantly enhance catalytic efficiency and influence product distribution. rsc.org The formation of a heterobimetallic Pd(II)/Cu(II) species is believed to be responsible for this improved activity. rsc.org
The control between kinetic and thermodynamic pathways can also dictate the final product. The reaction of 5-amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide can follow two different pathways depending on whether the reaction is under kinetic or thermodynamic control, leading to different rearranged products. univ.kiev.uaresearchgate.net
Furthermore, in asymmetric synthesis, the use of chiral catalysts is essential for controlling enantioselectivity. Chiral phase-transfer catalysts have been employed in the asymmetric synthesis of 3-amino-substituted isoindolinones, with theoretical studies helping to rationalize the observed facial selectivity. rsc.org
Regioselectivity in Annulation Reactions
Annulation reactions are powerful methods for constructing cyclic systems like the isoindoline framework. Achieving control over the regiochemical outcome is crucial for synthesizing the desired isomer. A notable example is the copper(I)-catalyzed annulation sequence for the synthesis of isoindolin-2-yl-acetamides.
In this process, Ugi-4CR intermediates derived from 2-bromo- or 2-iodobenzamides react with terminal alkynes. acs.orgresearchgate.net The reaction proceeds with excellent regioselectivity, favoring the formation of one specific constitutional isomer. For instance, the reaction of an Ugi adduct with various terminal alkynes under copper catalysis consistently yields the corresponding isoindolin-2-yl-acetamides with high regioselectivity, often with Z/E ratios of 94/6 or greater. acs.org Aryl alkynes, such as phenylethyne and its derivatives, generally provide good to excellent yields (81–93%), while alkyl alkynes like trimethylsilylacetylene (B32187) result in lower yields. acs.org This high degree of regiocontrol is a key feature of the reaction mechanism, enabling the specific construction of the isoindoline ring. acs.orgresearchgate.net
| Entry | Terminal Alkyne (4) | Product (5) | Yield (%) | Regioselectivity (Z/E) |
| 1 | Phenylethyne (4a) | 5a | 93 | >95/5 |
| 2 | 4-Br-phenylethyne (4b) | 5b | 81 | >95/5 |
| 3 | 2-Pyridylethyne (4c) | 5c | 85 | >95/5 |
| 4 | Trimethylsilylacetylene (4d) | 5d | 15 | >95/5 |
| Data sourced from a study on the divergent synthesis of isoindolin-2-yl-acetamides. acs.org The reaction involves an Ugi intermediate, a terminal alkyne, CuBr, and K₂CO₃ in PEG at 100 °C. |
Enantioselectivity and Asymmetric Induction in Catalytic Systems
The synthesis of chiral isoindoline derivatives is of paramount importance, as the stereochemistry often dictates biological function. acs.org Asymmetric catalysis provides a powerful tool for achieving high enantioselectivity in reactions involving the isoindoline core.
One strategy involves the asymmetric Michael reaction of 3-substituted isoindolinones using chiral phase-transfer catalysts (PTCs) derived from cinchona alkaloids. mdpi.com This method allows for the construction of 3,3-disubstituted isoindolinones with moderate to good enantioselectivity. mdpi.com
Another approach is the organocatalytic asymmetric cascade aza-Henry/lactamization reaction to produce 3-(nitromethyl)isoindolin-1-ones. The use of a bifunctional thiourea (B124793) organocatalyst, known as Takemoto's catalyst, is critical for achieving high enantioselectivity, with enantiomeric excesses (ee) reaching up to 98%. acs.org This catalyst is believed to facilitate both the initial enantioselective addition and the subsequent cyclization step. acs.org
Furthermore, the asymmetric synthesis of 3-amino-substituted isoindolinones has been accomplished through a cascade reaction of 2-formylbenzonitriles and primary amines under chiral phase-transfer conditions. This method yields products with ees up to 90%. rsc.org The development of nickel-catalyzed asymmetric cross-coupling has also enabled the synthesis of chiral difluoromethylated isoindolinone derivatives with excellent enantioselectivity. nih.gov
| Reaction Type | Catalyst/Method | Product Type | Enantioselectivity (ee) | Reference |
| Michael Addition | Cinchona alkaloid-derived PTC | 3,3-Disubstituted Isoindolinones | Up to 73% | mdpi.com |
| Cascade aza-Henry/Lactamization | Takemoto's Catalyst (Thiourea) | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% | acs.org |
| Cascade aza-Mannich Reaction | Chiral Phase Transfer Catalyst | 3-Amino-substituted Isoindolinones | Up to 90% | rsc.org |
| Asymmetric Alkylation | Chiral N-tert-butylsulfinyl auxiliary | 3-Substituted Isoindolinones | High diastereomeric ratios | acs.org |
| Negishi Cross-Coupling | Nickel/Bis-oxazoline (Box) Ligand | Chiral Difluoromethylated Isoindolinones | Up to 95% | nih.gov |
Catalyst Influence on Product Selectivity
The choice of catalyst is a determining factor in the outcome of chemical reactions, influencing not only the rate but also the selectivity towards a specific product. In the synthesis of isoindoline derivatives, the catalyst system—comprising the metal, ligands, and additives—plays a pivotal role.
In the cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides to form 3-(imino)isoindolin-1-ones, the cobalt catalyst, a diphosphine ligand (dppe), and a zinc reducing agent were all found to be essential for the reaction to proceed. mdpi.com The absence of any of these components resulted in no product formation, highlighting the synergistic action of the catalytic system. mdpi.com
The influence of the catalyst on enantioselectivity is clearly demonstrated in the asymmetric synthesis of isoindolinones. In a nickel-catalyzed asymmetric Negishi cross-coupling, the structure of the chiral bis-oxazoline (Box) ligand had a significant impact on both yield and enantiomeric excess. Sterically bulkier ligands generally afforded the product with higher enantioselectivity. nih.gov Similarly, in the phase-transfer catalyzed Michael addition of isoindolinones, catalysts derived from different cinchona alkaloids (quinine vs. quinidine) produced opposite enantiomers of the product, while modifications to the catalyst structure altered both yield and enantioselectivity. mdpi.com
Control experiments in the synthesis of 3-(nitromethyl)isoindolin-1-ones revealed that bifunctional catalysts like Takemoto's thiourea were necessary to promote both the initial addition and the subsequent cyclization. acs.org Simpler catalysts or inorganic bases led to the formation of the acyclic intermediate or decomposition products, underscoring the catalyst's crucial role in orchestrating the multi-step reaction sequence. acs.org
| Reaction | Catalyst System | Observation | Reference |
| Cobalt-Catalyzed Cyclization | Co(dppe)Cl₂, Zn, Et₃N | All components (catalyst, ligand, reductant) are essential for the reaction. | mdpi.com |
| Asymmetric Michael Addition | Cinchona Alkaloid PTCs | Catalyst structure and stereochemistry determine the enantioselectivity and even the configuration of the product. | mdpi.com |
| Asymmetric Negishi Coupling | Ni(acac)₂ / Box Ligands | The steric bulk of the chiral ligand significantly influences both yield and enantiomeric excess. | nih.gov |
| Cascade aza-Henry/Lactamization | Thiourea Organocatalysts | Bifunctionality of the catalyst is crucial for promoting both the addition and cyclization steps to achieve high yield and ee. | acs.org |
Optimization of Reaction Conditions (e.g., Solvent, Temperature, Time)
Fine-tuning reaction parameters such as solvent, temperature, and time is critical for maximizing yield and selectivity. The synthesis of isoindoline derivatives often requires careful optimization of these conditions.
For the tandem reaction of ester-functionalized aziridines with secondary amines to form isoindolin-1-ones, temperature was a key variable. tandfonline.com The reaction at room temperature gave a 55% yield, which improved to 70% when the temperature was raised to 50 °C. Further increases in temperature led to a decrease in yield. tandfonline.com The choice of solvent also had a significant impact on the reaction's success. tandfonline.com
Temperature can also be a powerful tool for controlling enantioselectivity. In the asymmetric Michael reaction of an isoindolinone, decreasing the temperature from room temperature to -40 °C led to a notable increase in enantioselectivity from 56% ee to 73% ee. mdpi.com A similar effect was observed in the organocatalytic synthesis of 3-(nitromethyl)isoindolin-1-ones, where lowering the temperature to -40 °C, along with adjusting reactant concentration, was essential to achieve an excellent enantioselectivity of 96% ee. acs.org
Reaction time is another parameter that requires optimization. In a cobalt-catalyzed cyclization, it was found that increasing the reaction time from 16 to 24 hours did not lead to any improvement in the yield of the desired 3-(imino)isoindolin-1-one. mdpi.com This indicates that the reaction reaches completion within the shorter timeframe under the specified conditions.
The optimization of conditions for the synthesis of isoindolin-2-yl-acetamides identified PEG (polyethylene glycol) as the optimal solvent, with a temperature of 100 °C and a reaction time of 2 hours being ideal for achieving high yields with a copper bromide catalyst. acs.org
Table: Optimization of the Asymmetric Cascade aza-Henry/Lactamization Reaction
| Entry | Variable Changed | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Base | K₂CO₃, MeNO₂, Toluene (B28343), RT | 75 | 86 |
| 2 | Base | Cs₂CO₃, MeNO₂, Toluene, RT | 70 | 85 |
| 3 | Temperature | K₂CO₃, MeNO₂, Toluene, 0 °C | 80 | 92 |
| 4 | Temperature / Concentration | K₂CO₃, ↑MeNO₂, Toluene, -40 °C | 82 | 96 |
| 5 | Solvent | K₂CO₃, MeNO₂, DCM, -40 °C | 65 | 94 |
Data adapted from a study on the enantioselective synthesis of 3-(nitromethyl)isoindolin-1-ones using Takemoto's catalyst. acs.org
Derivatization Strategies and Functionalization
Derivatization of Alpha-Amino Acids to Isoindolin-1-one (B1195906) Derivatives
A significant strategy for creating chiral isoindolinone derivatives involves the use of α-amino acids as starting materials. This approach directly incorporates the stereochemistry of the amino acid into the final product.
One of the most established methods involves the reaction of α-amino acids with o-phthalaldehyde (B127526) (OPA). iucr.org This reaction proceeds to form stable isoindolin-1-one (also known as phthalimidine) derivatives. nih.gov These derivatization protocols have been developed to work under both acidic and neutral conditions, often in the absence of the thiol components typically required for the formation of fluorescent isoindoles. nih.gov The resulting isoindolin-1-one derivatives are notably stable for hours under various reaction conditions. nih.gov In addition to OPA, other reagents like naphthalene-2,3-dicarboxaldehyde (NDA) and anthracene-2,3-dicarboxaldehyde (ADA) have been used to derivatize α-amino acids, yielding corresponding fused-ring isoindolinone structures. nih.gov
Another effective method utilizes the reaction of L‐α‐amino acids such as aspartic acid, arginine, and glutamic acid with appropriate reagents to synthesize new isoindoline (B1297411) derivatives. researchgate.net The reaction of (R)-(-)-2-amino-1-butanol with o-phthalaldehyde, for example, results in an N-substituted isoindolin-1-one through a proposed mechanism involving a 1,3-hydride shift. iucr.org
The reaction of 2-formylbenzoic acid with primary amines, including those derived from amino acids, is another key pathway to isoindolin-1-ones. This condensation reaction is foundational for more complex multi-component reactions. researchgate.net
| Amino Acid | Derivatizing Reagent | Resulting Derivative Class | Reference |
|---|---|---|---|
| General α-Amino Acids | o-Phthalaldehyde (OPA) | Isoindolin-1-one (Phthalimidine) | nih.gov |
| Tryptophan | Anthracene-2,3-dicarboxaldehyde (ADA) | ADA-isoindolin-1-one derivative | nih.gov |
| Aspartic Acid, Arginine, Glutamic Acid, Serine, Lysine | Not specified | L-α-amino acid-derived isoindolines | researchgate.net |
| (R)-(-)-2-amino-1-butanol | o-Phthalaldehyde (OPA) | N-substituted isoindolin-1-one | iucr.org |
Post-Synthetic Functionalization Approaches (e.g., Suzuki Coupling)
Post-synthetic functionalization allows for the diversification of an already constructed isoindolinone core. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for this purpose. nih.gov This reaction creates carbon-carbon bonds by coupling an organoboron compound with a halide or triflate under the action of a palladium catalyst. mdpi.com
A tandem aza-Heck/Suzuki cross-coupling reaction of O-phenyl hydroxamic ethers with arylboronic or alkenyl boronic acids provides an efficient route to chiral isoindolinones. figshare.com This process, which utilizes a palladium catalyst with chiral phosphoramidite (B1245037) ligands, proceeds under mild conditions and demonstrates high enantioselectivity and broad functional group tolerance. figshare.com
The Suzuki-Miyaura coupling has also been employed in the post-transcriptional functionalization of RNA. In this context, iodouridine-labeled RNA transcripts are reacted with various boronic acid and ester substrates in the presence of a palladium catalyst, such as Pd(OAc)2, to introduce diverse functionalities. nih.gov A similar strategy can be envisioned for halo-substituted isoindolinones, allowing for the introduction of aryl, heteroaryl, or vinyl groups at specific positions on the isoindolinone scaffold. Furthermore, a microwave-assisted domino reaction that starts with N-protected iodoaminoacrylates and boronic acids involves a Suzuki coupling step to produce isoindolinones that feature quaternary carbon centers. researchgate.net
| Reaction Type | Substrates | Catalytic System | Key Feature | Reference |
|---|---|---|---|---|
| Tandem aza-Heck/Suzuki Coupling | O-phenyl hydroxamic ethers, Aryl/Alkenyl boronic acids | Palladium catalyst with chiral phosphoramidite ligands | Yields chiral isoindolinones with high enantioselectivity. | figshare.com |
| Suzuki-Miyaura Coupling | Iodouridine-labeled RNA, Boronic acid/ester substrates | Pd(OAc)₂ with ligands like ADHP | Post-synthetic functionalization of biomolecules. | nih.gov |
| Domino Reaction | N-protected iodoaminoacrylates, Boronic acids | Not specified | Microwave-assisted; creates quaternary carbon centers. | researchgate.net |
Synthesis of N-Substituted Isoindolinones
The synthesis of isoindolinones with various substituents on the nitrogen atom (N-substituted) is a highly researched area due to the significant impact of the N-substituent on the molecule's biological activity.
A variety of catalytic systems have been developed to achieve this transformation efficiently. One notable method is a palladium-catalyzed three-component cascade process. cdnsciencepub.com This reaction involves the carbonylation of an aryl iodide, which is then intercepted by a primary amine, amide, or sulfonamide, followed by an intramolecular Michael addition to furnish the N-substituted isoindolinone. cdnsciencepub.com
Another highly efficient method involves the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde (B143210) with amines. acs.orgnih.gov This one-pot synthesis proceeds in excellent yields using ultrathin platinum nanowires as a catalyst under a hydrogen atmosphere (1 bar). acs.orgnih.gov This approach is environmentally friendly and effective for preparing a range of cyclic amides. acs.org
Ruthenium catalysts have also been employed. In one such method, N-substituted aromatic amides react with allylic alcohols in the presence of a ruthenium catalyst and oxidants like Cu(OAc)₂·H₂O to afford 3-substituted isoindolinone derivatives in good to excellent yields. rsc.org
| Synthetic Method | Starting Materials | Catalyst/Reagents | Key Characteristics | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cascade | Aryl iodide, Carbon monoxide, Primary amine/amide | Pd(OAc)₂, PPh₃, Cs₂CO₃ | Forms one C-C and two C-N bonds in one cascade. | cdnsciencepub.com |
| Reductive C-N Coupling/Amidation | 2-Carboxybenzaldehyde, Amines | Ultrathin Platinum Nanowires, H₂ (1 bar) | One-pot synthesis with excellent yields and high efficiency. | acs.orgnih.gov |
| Ruthenium-Catalyzed Cyclization | N-Substituted benzamides, Allylic alcohols | Ruthenium catalyst, AgSbF₆, Cu(OAc)₂·H₂O | Produces 3-substituted isoindolinones with diverse substituents. | rsc.org |
| Copper-Catalyzed C-H Functionalization | 2-Alkyl-N-substituted benzamides | Copper catalyst | Avoids halogenated substitutes and expensive transition metals. | organic-chemistry.org |
Introduction of Specific Functionalities (e.g., Phosphinoyl)
The introduction of specific functional groups, such as phosphinoyl moieties, can impart unique chemical and biological properties to the isoindolinone scaffold. The phosphinoyl group is of interest for its potential applications in medicinal chemistry and materials science.
A highly effective method for synthesizing 3-oxoisoindolin-1-ylphosphine oxides is a one-pot, three-component reaction. rsc.org This reaction involves combining 2-formylbenzoic acid, a primary amine, and a secondary phosphine (B1218219) oxide (which can be achiral or P-stereogenic). rsc.org The process is notable for proceeding under mild, catalyst-free conditions and with short reaction times, providing the desired phosphinoyl-functionalized isoindolinones in good yields. rsc.orgnih.gov
This synthetic strategy has been used to create a library of derivatives. For instance, reacting 2-formylbenzoic acid, various primary amines, and dialkyl phosphites leads to the formation of isoindolin-1-one-3-phosphonates after an intramolecular cyclization step. nih.gov Further research has focused on the 1,2-addition of P(O)-H compounds to in situ generated β,γ-alkynyl-α-ketimines derived from 3-alkynyl-3-hydroxyisoindolinones. This provides a general route to 3,3-disubstituted isoindolinones containing both phosphoryl and alkynyl groups at a quaternary carbon center, often using an inexpensive catalyst like Bi(OTf)₃. researcher.life
| Reaction Type | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| One-Pot Three-Component Reaction | 2-Formylbenzoic acid, Primary amine, Secondary phosphine oxide | Catalyst-free, Mild | 3-Oxoisoindolin-1-ylphosphine oxide | rsc.org |
| Three-Component Reaction | 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite | Catalyst-free, MW irradiation or conventional heating | N-substituted dimethyl 3-oxoisoindolin-1-ylphosphonate | nih.govresearchgate.net |
| Regioselective 1,2-Addition | 3-Alkynyl-3-hydroxyisoindolinone, P(O)-H compound | In(ClO₄)₃·8H₂O or Bi(OTf)₃ catalyst | 3-Phosphoryl-3-alkynyl-isoindolinone | researcher.life |
Computational Chemistry and Modeling
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is particularly effective for studying the properties and reactivity of organic molecules like Isoindolin-2-amine.
DFT calculations are instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a potential energy surface (PES) can be constructed. unimi.itmdpi.com This surface provides a detailed landscape of the reaction, highlighting the energy barriers (activation energies) and the most favorable routes.
For this compound, DFT can be used to explore various reactions, such as its synthesis or its participation in nucleophilic reactions via the exocyclic amino group. For instance, studies on the reaction mechanisms of amines with other molecules, like CO2, show that DFT can identify concerted mechanisms involving proton transfer, which would be relevant for understanding the reactivity of the N-amino group on the isoindoline (B1297411) scaffold. frontiersin.orgresearchgate.net The intrinsic reaction coordinate (IRC) approach can be employed to confirm that a calculated transition state connects the intended reactants and products on the PES. researchgate.net
DFT is widely used to calculate a variety of molecular and electronic properties that govern a molecule's reactivity and interactions. acs.org Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. acs.org
Molecular Electrostatic Potential (MEP) maps can also be generated using DFT calculations. These maps illustrate the charge distribution across the molecule, identifying electron-rich regions (potential nucleophilic sites) and electron-poor regions (potential electrophilic sites). acs.org For this compound, the lone pair of electrons on the nitrogen atoms would be expected to be regions of high negative potential, indicating their role in hydrogen bonding and nucleophilic attacks.
Table 1: Sample DFT-Calculated Electronic Properties
| Property | Description | Predicted Value for this compound (Illustrative) |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | 1.2 eV |
| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical stability. | 6.7 eV |
| Dipole Moment | A measure of the net molecular polarity. | ~2.1 D |
Note: These values are illustrative and would need to be calculated using specific DFT functionals and basis sets.
To gain a deeper understanding of the chemical bonds within this compound, advanced bonding analysis methods can be applied to the DFT-calculated electron density.
Quantum Theory of Atoms in Molecules (QTAIM) : Developed by Richard Bader, QTAIM partitions the molecular electron density into atomic basins. wikipedia.orgamercrystalassn.org This allows for a rigorous definition of atoms within a molecule and the bonds that connect them. wiley-vch.dearcuchicnc.com The analysis focuses on the properties of the electron density at bond critical points (BCPs), which reveal the nature of the interatomic interactions (e.g., covalent vs. electrostatic). wiley-vch.de
Intrinsic Bond Orbitals (IBOs) : IBOs provide a chemically intuitive picture of bonding by transforming the calculated molecular orbitals into a set of localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. researchgate.netwikipedia.org This method offers a clear representation of the Lewis structure of this compound, localizing the sigma bonds of the rings, the C-N and N-N bonds, and the lone pairs on the nitrogen atoms. rsc.orgresearchgate.net
The isoindoline ring is not perfectly planar, and the exocyclic amino group can rotate, leading to multiple possible three-dimensional arrangements, or conformers. DFT-based geometry optimization is a standard procedure to find the most stable conformer. tudelft.nl This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. acs.orgnih.gov A conformational search is first performed to identify all possible low-energy structures, which are then subjected to full geometry optimization. tudelft.nlnih.gov The results provide precise bond lengths, bond angles, and dihedral angles for the most stable structure. nih.gov
Table 2: Sample Optimized Geometric Parameters (Illustrative)
| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311G**) |
| Bond Length | C-N (ring) | 1.47 Å |
| Bond Length | N-N | 1.45 Å |
| Bond Angle | C-N-C (ring) | 110.5° |
| Dihedral Angle | H-N-N-H | 178° |
Note: These values are hypothetical, based on typical parameters for similar heterocyclic amines.
Molecular Docking and Dynamic Simulation Studies for Ligand-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as an this compound derivative, and a macromolecular target, typically a protein. nih.gov These studies are fundamental in drug discovery for understanding binding modes and affinities.
Molecular Docking : This method predicts the preferred orientation of a ligand when bound to a protein's active site. acs.org Studies on related isoindoline structures, such as isoindolin-1-ones and isoindoline-1,3-diones, have shown their potential to interact with various enzymes by forming key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. researchgate.netnih.gov For example, the amino group on a 6-(isoindolin-2-yl)pyrimidin-4-amine (B13329619) derivative is predicted to form hydrogen bonds with specific glutamate (B1630785) residues in its target. vulcanchem.com Similarly, the amino group of this compound would be a prime candidate for forming hydrogen bonds with protein targets.
Molecular Dynamics (MD) Simulation : Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time. nih.govresearchgate.net By simulating the movements of atoms and molecules, MD provides insights into the conformational changes and the dynamic nature of the interactions within the binding site, offering a more rigorous evaluation of the binding stability. nih.gov
Table 3: Common Interactions for Isoindoline Scaffolds in Protein Binding Sites
| Interaction Type | Description | Key Functional Groups Involved |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom (O, N). | Amino groups, carbonyls (in derivatives). |
| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and protein. | Benzene (B151609) ring of the isoindoline core. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring of the isoindoline core. |
| Metal Coordination | Direct interaction with a metal ion in the active site (e.g., Zn²⁺ in carbonic anhydrases). | Nitrogen atoms of the amino group. mdpi.com |
In-Silico Prediction of Biochemical Properties and Toxicological Profiles
In-silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. rsc.org These predictions are crucial in the early stages of drug development to filter out candidates with unfavorable profiles. instem.com Various software and web servers use quantitative structure-activity relationship (QSAR) models and machine learning to estimate these properties based on the molecule's structure. ijpsjournal.commdpi.com
For this compound, these tools can predict:
Pharmacokinetic Properties : Parameters like human intestinal absorption (HIA), permeability through Caco-2 cells (a model of the intestinal wall), blood-brain barrier penetration, and interaction with metabolic enzymes (e.g., Cytochrome P450). rsc.org
Toxicological Profiles : Potential risks such as mutagenicity, carcinogenicity, hepatotoxicity, and other organ-specific toxicities can be flagged based on structural alerts and predictive models. rsc.orginstem.com
Table 4: Sample In-Silico ADMET Profile for this compound (Illustrative)
| Parameter | Predicted Property | Interpretation |
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | Moderate | May have moderate ability to cross the intestinal barrier. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Potential to cross into the central nervous system. |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Mutagenicity (AMES test) | Low Probability | Unlikely to be a mutagen. |
| Hepatotoxicity | Low Probability | Low risk of causing liver damage. |
Note: These predictions are generated by computational models and require experimental validation.
Theoretical Spectroscopic Calculations (e.g., Vibrational, Isotropic NMR)
Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement experimental data. For this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in assigning vibrational modes and predicting NMR chemical shifts. These calculations are typically performed on an optimized molecular geometry in the ground state.
Methodologies such as the B3LYP hybrid functional combined with basis sets like 6-311++G(d,p) are commonly employed to balance accuracy and computational cost. researchgate.netniscpr.res.in Such methods have proven effective in correlating theoretical calculations with experimental IR and NMR spectra for a variety of isoindoline derivatives. niscpr.res.inacs.org The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for calculating isotropic NMR chemical shifts. researchgate.net
While specific, in-depth computational studies on the vibrational and NMR spectra of the parent this compound are not extensively documented in publicly available literature, the principles can be illustrated by examining a structurally related compound, N-aminophthalimide. This molecule shares the core N-amino functionality attached to a five-membered ring fused with a benzene ring, with the key difference being the presence of two carbonyl groups on the heterocyclic ring instead of a saturated carbon backbone.
Theoretical Vibrational Frequencies
Theoretical vibrational frequency calculations are crucial for the assignment of bands observed in experimental infrared (IR) and Raman spectra. By modeling the molecular vibrations, each calculated frequency can be associated with specific atomic motions, such as stretching, bending, or torsional modes.
A study on N-aminophthalimide utilized DFT calculations with the B3LYP functional and a 6-31G* basis set to compute its vibrational spectrum. znaturforsch.com The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP/6-31G*) to improve agreement with experimental data. dergipark.org.tr
The following table presents a selection of theoretically calculated and experimentally observed vibrational frequencies for N-aminophthalimide, illustrating the types of vibrational modes that would be relevant for this compound. znaturforsch.com
Interactive Table 1: Selected Calculated Vibrational Frequencies for N-aminophthalimide (B3LYP/6-31G)*
| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment Description |
| 3529 | 3393 | 3360 | NH₂ Symmetric Stretch |
| 3436 | 3303 | 3290 | NH₂ Asymmetric Stretch |
| 3231 | 3106 | 3080 | Aromatic C-H Stretch |
| 1813 | 1743 | 1755 | C=O Asymmetric Stretch |
| 1776 | 1707 | 1710 | C=O Symmetric Stretch |
| 1658 | 1594 | 1605 | NH₂ Scissoring |
| 1499 | 1441 | 1450 | Aromatic C=C Stretch |
| 1331 | 1280 | 1290 | C-N Stretch |
| 1132 | 1088 | 1090 | N-N Stretch |
| 803 | 772 | 775 | C-H Out-of-plane Bend |
Data sourced from F. Uçun & A. Sağlam, "Molecular Structure and Vibrational Frequencies of N-aminophthalimide by ab initio Hartree-Fock and Density Functional Theory Calculations." The assignments describe the dominant motion for each mode.
Theoretical Isotropic NMR Chemical Shifts
The prediction of NMR spectra through computational methods is a valuable tool for structure verification and interpretation of experimental results. The GIAO method is widely used to calculate the nuclear magnetic shielding tensors for each nucleus in a molecule. researchgate.net The isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_sample = σ_TMS - σ_sample.
For this compound, ¹H and ¹³C NMR chemical shifts would be calculated for each unique hydrogen and carbon atom in the structure. The predicted shifts would help in assigning the signals in an experimental spectrum, especially for the aromatic protons and the protons on the five-membered ring, whose chemical environments are distinct.
While a specific data table for this compound is not available, computational studies on related isoindoline-1,3-dione derivatives show a strong linear correlation between the theoretically calculated and experimentally observed ¹H and ¹³C NMR chemical shifts. acs.orgsemanticscholar.org These studies confirm the utility of methods like DFT/B3LYP/6-311** for predicting NMR properties in this class of compounds. acs.org
Spectroscopic Characterization Techniques Methodologies
Infrared (IR) Spectroscopy (FT-IR)
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of Isoindolin-2-amine would be expected to show characteristic absorption bands corresponding to its structural features. Key expected vibrational modes include N-H stretching from the primary amine group, which typically appears as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (B1212753) groups would appear just below 3000 cm⁻¹. The N-H bending vibration of the primary amine is expected in the range of 1580-1650 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (High-Resolution Mass Spectrometry, Electron Ionization, Electrospray Ionization)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This technique is crucial for confirming the identity of a newly synthesized compound.
Electron Ionization (EI) In EI mass spectrometry, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound, along with a series of fragment ions that provide valuable information about the molecule's structure. Common fragmentation patterns for amines include alpha-cleavage.
Electrospray Ionization (ESI) ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In the positive ion mode, the ESI mass spectrum of this compound would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. This technique is often coupled with liquid chromatography for the analysis of complex mixtures.
Specific experimental mass spectrometry data, including fragmentation patterns for this compound, are not extensively documented in publicly available sources.
X-ray Crystallography
X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single crystal of this compound of suitable quality would be required. The resulting crystal structure would provide precise information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of the molecular structure.
There are no reports of the single-crystal X-ray structure of this compound in the reviewed scientific literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for Charge-Transfer Studies)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands in the ultraviolet region, corresponding to π→π* transitions of the aromatic ring. The position and intensity of these absorptions can be influenced by the solvent polarity. This technique can also be employed in charge-transfer studies to investigate the interaction of this compound with other molecules.
Experimental UV-Vis absorption spectra for this compound are not widely available in the public domain.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By measuring the current response to a varying potential, it is possible to determine the oxidation and reduction potentials of this compound. This information is valuable for understanding its electronic properties and its potential applications in areas such as materials science and catalysis.
No specific studies detailing the cyclic voltammetry of this compound were found in the surveyed literature.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS can be used to determine the purity of an this compound sample and to identify any impurities or degradation products. The retention time from the LC provides information on the compound's polarity, while the mass spectrometer provides molecular weight and structural information.
While LC-MS is a standard technique for the analysis of such compounds, specific application notes or research articles detailing the LC-MS analysis of this compound are not prevalent.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD)
High-Performance Liquid Chromatography (HPLC) coupled with Fluorescence Detection (FLD) stands as a powerful and highly sensitive analytical technique for the quantification of compounds that exhibit native fluorescence or can be chemically modified to become fluorescent. For a primary amine like this compound, which does not possess a native fluorophore, pre-column derivatization is an essential step to enable its detection by FLD. This process involves reacting the analyte with a fluorogenic reagent to form a highly fluorescent product, which can then be separated and quantified using a reverse-phase HPLC system.
The primary advantage of HPLC-FLD lies in its remarkable sensitivity and selectivity. Fluorescence detectors only respond to fluorescent compounds, significantly reducing background noise and interference from non-fluorescent matrix components, which is a common challenge in complex biological or environmental samples. The choice of the derivatizing agent is crucial and depends on factors such as reaction kinetics, the stability of the fluorescent derivative, and the quantum yield of the product. Commonly employed derivatizing reagents for primary amines include o-phthalaldehyde (B127526) (OPA), fluorescamine, and dansyl chloride.
Derivatization with o-Phthalaldehyde (OPA)
A widely adopted method for the derivatization of primary amines involves the use of o-phthalaldehyde (OPA) in the presence of a thiol-containing compound, such as 2-mercaptoethanol (B42355) (MCE) or 3-mercaptopropionic acid (MPA). The reaction, which proceeds rapidly at room temperature in an alkaline aqueous medium (typically pH 9-11.5), results in the formation of a highly fluorescent 1-alkylthio-2-alkyl-substituted isoindole derivative.
The resulting fluorescent isoindole derivative can be readily separated by reverse-phase HPLC and detected with high sensitivity. The stability of the OPA-amine derivative can be a critical factor, and it is influenced by the specific amine and thiol used in the reaction.
Chromatographic Separation and Detection
The separation of the derivatized this compound is typically achieved on a C18 reverse-phase column. A gradient elution is often employed to ensure adequate separation from the derivatization reagent by-products and other components in the sample matrix. The mobile phase commonly consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol.
The fluorescence detector is set to the optimal excitation and emission wavelengths for the specific derivative. For OPA-derivatized primary amines, the excitation wavelength is generally in the range of 330-340 nm, with the emission wavelength around 440-455 nm. The precise wavelengths may be optimized to maximize the signal-to-noise ratio for the specific this compound derivative.
The following tables summarize typical parameters for the HPLC-FLD analysis of a primary amine, analogous to what would be developed for this compound, following derivatization with OPA.
Table 1: Representative OPA Derivatization Conditions for Primary Amines
| Parameter | Condition | Reference |
|---|---|---|
| Derivatizing Reagent | o-Phthalaldehyde (OPA) with a thiol (e.g., 2-mercaptoethanol) | |
| Reaction pH | Alkaline (typically pH 9.0-11.5) | |
| Reaction Time | Rapid (typically 1-2 minutes at room temperature) | |
| Reaction Medium | Aqueous buffer (e.g., borate (B1201080) buffer) |
Table 2: Typical HPLC-FLD Parameters for the Analysis of OPA-Derivatized Primary Amines
| Parameter | Condition | Reference |
|---|---|---|
| HPLC Column | Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | |
| Mobile Phase A | Aqueous buffer (e.g., Sodium Acetate, Phosphate Buffer) | |
| Mobile Phase B | Organic solvent (e.g., Acetonitrile, Methanol) | |
| Elution Mode | Gradient | |
| Flow Rate | 0.8 - 1.2 mL/min | |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) | |
| Excitation Wavelength (λex) | ~330 - 340 nm | |
| Emission Wavelength (λem) | ~440 - 455 nm |
Biological and Pharmaceutical Applications of Isoindoline Derived Compounds
Anticancer and Antiproliferative Activities
Isoindoline-based compounds, including isoindolinones and isoindole-1,3-diones, have emerged as a significant class of molecules in cancer research. Their derivatives have been synthesized and evaluated for their ability to inhibit the growth of various cancer cells, showing promise as potential therapeutic agents.
Activity Against Human Cancer Cell Lines
Derivatives of the isoindoline (B1297411) scaffold have shown cytotoxic and antiproliferative effects across a broad spectrum of human cancer cell lines. Research has demonstrated the efficacy of these compounds against hematological and solid tumors.
For instance, N-substituted isoindoline-1,3-dione derivatives have been investigated for their activity against blood cancer cell lines K562 and Raji. One particular derivative, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione, displayed a potent inhibitory effect on the viability of these cancer cells, with a 50% cytotoxic concentration (CC50) of 0.26 μg/mL for Raji cells and 3.81 μg/mL for K562 cells.
The anticancer activity of isoindole-1,3(2H)-dione derivatives is also influenced by the specific functional groups attached to the core structure. Studies have evaluated compounds with various substituents against cell lines such as HeLa (cervical cancer), C6 (glioma), A549 (lung cancer), Caco-2 (colorectal adenocarcinoma), and MCF-7 (breast cancer). Notably, certain derivatives containing both silyl (B83357) ether and bromo groups showed higher anticancer activity than the conventional chemotherapy drug cisplatin (B142131) against both Caco-2 and MCF-7 cell lines. Other research has highlighted the dose-dependent anticancer activity of specific isoindolinone derivatives against A549 lung cancer cells.
The table below summarizes the activity of selected isoindoline derivatives against various human cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | Activity Metric | Result |
| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Burkitt's lymphoma) | CC50 | 0.26 μg/mL |
| Isoindoline-1,3-dione | 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Chronic myelogenous leukemia) | CC50 | 3.81 μg/mL |
| Isoindole-1,3(2H)-dione | Compound with silyl ether (-OTBDMS) and -Br groups | Caco-2 (Colorectal adenocarcinoma) | IC50 | Higher than Cisplatin |
| Isoindole-1,3(2H)-dione | Compound with silyl ether (-OTBDMS) and -Br groups | MCF-7 (Breast adenocarcinoma) | IC50 | Higher than Cisplatin |
| Isoindolinone | Compound 2a (ethyl group substituent) | A549 (Lung carcinoma) | WST-1 Assay | Dose-dependent activity |
| Phenyl-substituted Isoindoline | Compound 3b | HepG2 (Hepatocellular carcinoma) | Antiproliferative Assay | Micromolar selective effect |
Mechanisms of Tumor-Cell Proliferation Suppression
The anticancer effects of isoindoline derivatives are mediated through various mechanisms that disrupt the cell cycle and induce programmed cell death (apoptosis).
One of the primary mechanisms is the induction of apoptosis. Studies on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione in Raji cancer cells confirmed that the compound induced both apoptosis and necrosis. Further research into novel 3-methyleneisoindolinones demonstrated that these compounds generate intracellular oxidative stress, disrupt the mitochondrial membrane potential, and ultimately induce apoptosis in head and neck squamous cell carcinoma cells. The induction of apoptosis is a critical mechanism for eliminating cancerous cells, and various isoindoline derivatives have been shown to activate this pathway. For example, some phenyl-substituted isoindolines trigger apoptosis, while others may induce mitotic catastrophe, another form of cell death.
Cell cycle arrest is another key mechanism. Certain isoindolinone derivatives can cause cancer cells to halt at specific phases of the cell cycle, preventing their proliferation. Analysis has shown that treatment with these compounds can lead to an increase in the sub-G1 population of cells, which is indicative of apoptosis, and arrest cells in the S-phase. This disruption of the normal cell cycle progression is a common feature of many anticancer agents.
At the molecular level, isoindoline derivatives have been reported to interfere with crucial cell signaling pathways. They can act as inhibitors of the MDM2-p53 interaction, which is a key pathway for tumor suppression. By inhibiting MDM2, the tumor suppressor protein p53 is stabilized, leading to cell cycle arrest and apoptosis. Additionally, these compounds have been shown to downregulate inhibitors of apoptosis proteins (IAPs) such as XIAP, cIAP-1, and survivin, which further promotes caspase-induced apoptosis.
Role as Lenalidomide (B1683929) Analogs and in Proteolysis Targeting Chimeras (PROTAC) Research
The isoindolinone core is central to the structure of immunomodulatory drugs (IMiDs), such as Lenalidomide. Lenalidomide is a thalidomide (B1683933) analog with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties used in the treatment of multiple myeloma. These molecules function as "molecular glues" by binding to the protein Cereblon (CRBN). CRBN is a component of the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex. The binding of an IMiD to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins, known as neosubstrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these factors is crucial for the anticancer activity of IMiDs.
The unique mechanism of CRBN-binding molecules has made them essential tools in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. By recruiting an E3 ligase to a specific protein of interest, PROTACs can induce its degradation.
Isoindoline-based IMiDs like lenalidomide and pomalidomide (B1683931) are frequently used as the E3 ligase-recruiting ligand in PROTAC design due to their favorable drug-like properties. These CRBN-based PROTACs have shown significant potential in degrading a wide range of therapeutic targets. The development of novel thalidomide analogs and other CRBN ligands continues to be an active area of research to create more effective and selective PROTACs for various diseases.
Impact on Plasma Cell Microenvironment Interactions
The bone marrow microenvironment plays a crucial role in the growth and survival of malignant plasma cells in diseases like multiple myeloma. This environment consists of various cells and secreted factors, such as cytokines, that create a supportive niche for tumor cells. Key cytokines involved include Interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which promote plasma cell proliferation and survival.
Isoindoline-derived immunomodulatory drugs, like lenalidomide, exert part of their anticancer effect by modulating this tumor microenvironment. Lenalidomide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-α, by monocytes. Analogs of lenalidomide have also demonstrated potent inhibition of TNF-α.
Furthermore, lenalidomide directly affects the differentiation of normal plasma cells. Studies have shown that it can inhibit the generation of pre-plasmablasts and early plasma cells from B cells. This effect is linked to the degradation of the Ikaros and Aiolos transcription factors, which are critical for plasma cell development. By disrupting the generation of new plasma cells and altering the supportive cytokine milieu, these compounds interfere with the complex interactions within the plasma cell microenvironment, contributing to their therapeutic effect in multiple myeloma.
Antimicrobial and Antibacterial Activities
In addition to their anticancer properties, isoindoline derivatives have been investigated for their potential as antimicrobial agents. Various synthesized compounds based on the isoindole, isoindolinone, and isoindoline-1,3-dione frameworks have shown efficacy against a range of bacterial pathogens.
Spectrum of Activity (Gram-Positive and Gram-Negative Bacteria)
Research has demonstrated that isoindoline-derived compounds possess a broad spectrum of antibacterial activity, showing effectiveness against both Gram-positive and Gram-negative bacteria.
Gram-Positive Bacteria: Several studies have reported the potent activity of isoindoline derivatives against Gram-positive pathogens. One class of compounds, tribactams, which contain a hexahydroazeto[2,1-a]isoindol-2(1H)-one core, was found to be extremely active against strains of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Staphylococcus epidermidis. Other isoindolinone derivatives have exhibited promising activity against Bacillus subtilis and Micrococcus roseus. Additionally, isoquinoline (B145761) alkaloids isolated from fungi have shown significant activity against S. aureus. The spectrum of activity for some new antimicrobials extends to a wide range of Gram-positive bacteria, including vancomycin-resistant enterococci (VRE) and multidrug-resistant Streptococcus pneumoniae.
Gram-Negative Bacteria: The activity of isoindoline derivatives also extends to Gram-negative bacteria, which are often more challenging to treat due to their protective outer membrane. Certain 7-(2-isoindolinyl)-quinoline derivatives have displayed remarkable antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. Novel isoindolinone derivatives have also shown inhibitory zones against Klebsiella pneumoniae and E. coli.
The table below provides a summary of the antibacterial spectrum of various isoindoline-related compounds against selected bacterial strains.
| Compound Class | Bacterial Strain | Gram Stain | Observed Activity |
| 7-(2-isoindolinyl)-quinoline derivative | Staphylococcus aureus | Positive | MIC <0.025 μg/ml |
| 7-(2-isoindolinyl)-quinoline derivative | Escherichia coli | Negative | MIC 0.2 μg/ml |
| 7-(2-isoindolinyl)-quinoline derivative | Pseudomonas aeruginosa | Negative | MIC 0.39 μg/ml |
| Tribactam (GV104326) | Staphylococcus aureus | Positive | MIC90 ≤ 0.12 μg/ml |
| Tribactam (GV104326) | Escherichia coli | Negative | Low MIC90 |
| Tribactam (GV104326) | Klebsiella pneumoniae | Negative | Low MIC90 |
| Isoindolinone derivative (2f) | Staphylococcus aureus | Positive | Inhibition Zone (mm) |
| Isoindolinone derivative (2f) | Klebsiella pneumoniae | Negative | Inhibition Zone (mm) |
| Isoquinoline Alkaloid (Compound 2) | Staphylococcus aureus | Positive | MIC 1 µg/mL |
MIC (Minimum Inhibitory Concentration); MIC90 (MIC required to inhibit 90% of isolates)
Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerase enzymes that play a crucial role in bacterial DNA replication, transcription, and repair. Their absence in human cells makes them attractive targets for the development of novel antibacterial agents. While extensive research has focused on quinolone and coumarin (B35378) derivatives as inhibitors of these enzymes, the exploration of isoindoline-based compounds for this specific application appears to be limited in the currently available scientific literature.
Research into novel bacterial topoisomerase inhibitors has identified a diverse range of chemical scaffolds. For instance, structurally related heterocyclic compounds such as isoquinoline sulfonamides have been identified as allosteric inhibitors of DNA gyrase with activity against fluoroquinolone-resistant bacteria. Similarly, novel quinoline (B57606) derivatives have been investigated as potent inhibitors of both bacterial DNA gyrase and topoisomerase IV. While these findings highlight the potential of related nitrogen-containing heterocyclic systems to target these bacterial enzymes, direct evidence specifically implicating isoindolin-2-amine or its close derivatives in the inhibition of bacterial DNA gyrase and topoisomerase IV is not prominently documented. A review on the antibacterial activity of isoindole derivatives summarizes the potential of this class of compounds as antimicrobial agents but does not specifically detail their mechanism of action via inhibition of DNA gyrase or topoisomerase IV. Further research is warranted to explore the potential of the isoindoline scaffold in this therapeutic area.
Antiviral Activities
The isoindoline framework is a key component in a variety of compounds exhibiting significant antiviral properties against a range of human viruses. The versatility of the isoindoline ring allows for the linkage, fusion, or hybridization with other cyclic systems or side chains, leading to the development of potent antiviral agents with diverse mechanisms of action.
One notable area of investigation has been in the context of Human Immunodeficiency Virus (HIV). Thiazolo[2,3-a]isoindolone derivatives, which contain an isoindoline core, have been identified as highly specific inhibitors of HIV-1 reverse transcriptase (RT). For example, the 3,5-dimethyl derivative of thiazolo[2,3-a]isoindolone demonstrated potent inhibition of HIV-1 RT with a 50% inhibitory concentration (IC50) of 90 nM in vitro.
Furthermore, isoindoline derivatives have shown promise against other viral pathogens. A series of 2-aryl-isoindolin-1-ones were synthesized and evaluated for their antiviral activity against various clinical isolates of Enterovirus A71 (EV-A71). Several of these compounds exhibited potent and broad-spectrum antiviral activity, with some derivatives showing 50% effective concentration (EC50) values in the low micromolar range. Preliminary mechanism of action studies for one of the potent compounds suggested that it interferes with the virus entry stage.
The antiviral potential of isoindoline derivatives extends to influenza viruses as well. Stachyflin, a compound containing an isoindoline moiety, has demonstrated potent antiviral activity against influenza viruses of H1 and H2 subtypes and also inhibits the replication of H5 and H6 subtypes. Its mechanism of action involves the inhibition of the fusion process between the viral envelope and the host cell membrane.
Table 1: Antiviral Activity of Selected Isoindoline-Derived Compounds
| Compound Class | Virus | Target/Mechanism | Key Findings |
|---|---|---|---|
| Thiazolo[2,3-a]isoindolones | HIV-1 | Reverse Transcriptase (RT) | A 3,5-dimethyl derivative inhibited HIV-1 RT with an IC50 of 90 nM. |
| 2-Aryl-isoindolin-1-ones | Enterovirus A71 (EV-A71) | Virus Entry Stage | Several derivatives showed potent activity with EC50 values in the low micromolar range against multiple clinical isolates. |
| Stachyflin | Influenza A (H1, H2, H5, H6) | Viral Fusion | Inhibits the fusion between the viral envelope and the host cell membrane. |
Neurological and Mental Disorder Treatment
The isoindoline scaffold is a key feature in numerous compounds designed to interact with the central nervous system, showing potential for the treatment of a variety of neurological and mental disorders.
Selective serotonin (B10506) reuptake inhibitors (SSRIs) are a cornerstone in the treatment of depression and anxiety disorders. A series of isoindoline derivatives have been designed and synthesized as dual inhibitors of serotonin (5-HT) and norepinephrine (B1679862) (NE) reuptake. In vitro pharmacological testing of these novel compounds demonstrated that they all possessed inhibitory activity for either 5-HT or NE reuptake. One particular compound, identified as I-3, exhibited potent dual inhibitory activity against both 5-HT and NE reuptake and also showed significant antidepressant effects in vivo. Another study focused on synthesizing isoindoline derivatives to investigate their antidepressant activities, with some compounds showing significant antidepressant-like effects in animal models.
Isoindoline derivatives have been explored for their potential to enhance cognitive function (nootropic effects), as well as for their anxiety-reducing (anxiolytic) and calming (sedative) properties.
Nootropic Effects: Three 2,3-dihydro-1H-isoindol-1-one derivatives, structurally related to the well-known nootropic agent piracetam (B1677957), were synthesized and evaluated for their cognitive-enhancing effects. In a passive avoidance test in mice, one of the compounds exhibited nootropic activity at lower doses than piracetam, although with lower efficacy. Two other diastereoisomers were found to be as potent as piracetam in reversing scopolamine-induced amnesia. These findings suggest that 2,3-dihydro-1H-isoindol-1-one derivatives represent a new class of nootropic compounds.
Anxiolytic and Sedative Effects: The anxiolytic potential of isoindoline derivatives has also been investigated. The new isoindoline anxiolytic agent, pazinaclone, has been studied for its toxicokinetics. Additionally, a series of 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs were synthesized and found to possess potent sedative-hypnotic activity with good water solubility and a wide safety margin in mice. Several of these compounds demonstrated significant hypnotic effects at low doses. Furthermore, some diazaheterofused isoindolol derivatives have shown anxiolytic-like effects in mice.
Dopamine (B1211576) receptors, particularly the D2 receptor, are crucial targets for the treatment of neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. A series of 2,3-dihydro-1H-isoindoline derivatives were designed and evaluated for their selectivity towards the dopamine D2 receptor. In silico docking studies indicated that several of these ligands have a high affinity for the D2 receptor, and in vivo evaluation of a synthesized compound demonstrated an effect on the motor activity of mice in a model of Parkinson's disease.
Furthermore, a series of 6-alkoxyisoindolin-1-ones have been identified as potential antipsychotics, exhibiting a pharmacological profile that includes partial agonism at D2 receptors (30-55% intrinsic activity). These compounds also displayed partial agonism at 5-HT1A receptors and antagonism at 5-HT2A receptors, a combination of activities often sought in modern antipsychotic drugs.
The neuroprotective and symptomatic treatment potential of isoindoline derivatives in neurodegenerative diseases like Parkinson's and Alzheimer's is an active area of research.
Parkinson's Disease: As mentioned previously, the ability of isoindoline derivatives to act as dopamine D2 receptor agonists makes them promising candidates for Parkinson's disease therapy. The aim of such treatments is to compensate for the deficiency of dopamine that characterizes the disease. In addition to dopamine receptor agonism, isoquinoline derivatives, which are structurally related to isoindolines, have been studied as potential endogenous neurotoxins that could play a role in the etiology of Parkinson's disease, highlighting the complex relationship between this structural class and dopaminergic neurons.
Alzheimer's Disease: In the context of Alzheimer's disease, a primary therapeutic strategy is the inhibition of cholinesterases to increase acetylcholine (B1216132) levels in the brain. Several series of isoindoline-1,3-dione derivatives have been designed as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds were designed as dual binding site inhibitors, with different parts of the molecule interacting with the catalytic and peripheral anionic sites of the enzyme. One study identified a compound with a human AChE IC50 value of 0.361 μM. Another series of isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids also showed potent AChE inhibitory activity, with IC50 values ranging from 2.1 to 7.4 μM. Furthermore, in silico and in vitro studies of dioxo/isoindoline derivatives have demonstrated their potential as acetylcholinesterase inhibitors.
Table 2: Neurological and Mental Disorder Applications of Isoindoline Derivatives
| Therapeutic Area | Target/Mechanism | Compound Class/Example | Key Findings |
|---|---|---|---|
| Antidepressant | Serotonin (5-HT) and Norepinephrine (NE) Reuptake Inhibition | Isoindoline derivatives | Compound I-3 showed potent dual inhibition of 5-HT and NE reuptake and in vivo antidepressant activity. |
| Nootropic | Cognitive Enhancement | 2,3-dihydro-1H-isoindol-1-ones | Diastereoisomers (R,R)-3 and (R,S)-3 were as potent as piracetam in reversing scopolamine-induced amnesia. |
| Anxiolytic/Sedative | Sedative-Hypnotic Activity | 2-phenyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]isoindolin-1-one analogs | Potent sedative-hypnotic effects observed in mice at low doses. |
| Antipsychotic | Dopamine D2 Partial Agonism | 6-alkoxyisoindolin-1-ones | Exhibited 30-55% intrinsic activity at D2 receptors and good in vivo potency. |
| Parkinson's Disease | Dopamine D2 Receptor Agonism | 2,3-dihydro-1H-isoindoline derivatives | In silico studies showed high affinity for the D2 receptor, with in vivo effects on motor activity. |
| Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibition | Isoindoline-1,3-dione derivatives | Compound 3b identified as a potent and selective human AChE inhibitor (IC50 = 0.361 μM). |
Cardiovascular and Related Activities
The isoindoline scaffold has proven to be a versatile template for designing compounds with a variety of cardiovascular effects. Research has explored their potential in modulating fundamental cardiac processes, regulating blood pressure, and preventing thrombosis.
Cardiac Excitation-Contraction Coupling Inhibition
Cardiac excitation-contraction coupling (ECC) is the fundamental process that links the electrical stimulation (action potential) of a heart muscle cell to its mechanical contraction. This intricate process is heavily dependent on the precise regulation of calcium ion movement within the cardiomyocyte. An action potential triggers the opening of L-type calcium channels, leading to a small influx of calcium. This initial influx then activates ryanodine (B192298) receptors on the sarcoplasmic reticulum, causing a much larger release of stored calcium, which ultimately initiates the contraction of the myocyte's sarcomeres. While various pharmacological agents can modulate this pathway, specific research detailing the direct inhibitory effects of isoindoline-2-amine or its close derivatives on the cardiac excitation-contraction coupling mechanism is not extensively available in the current scientific literature.
Voltage-Dependent Calcium Channel (VDCC) Modulation
Voltage-dependent calcium channels (VDCCs) are critical in a multitude of physiological processes, including muscle contraction and neurotransmitter release. Blockers of these channels are widely used to treat cardiovascular conditions like hypertension. Molecular modeling studies have identified isoindoline derivatives as potential L-type Ca2+ channel (LCC) blockers.
A theoretical study used docking calculations to screen two series of isoindoline compounds for their ability to block LCCs. The results indicated that these compounds could likely act as LCC blockers by interacting with or near the crucial glutamic acid residues (the EEEE locus) that form the channel's selectivity filter. The study calculated the binding energies and theoretical dissociation constants (Kd) for these compounds, identifying several with high affinity for the LCC, comparable to or exceeding that of known blockers.
| Compound | Calculated Binding Energy (ΔG, kcal/mol) | Theoretical Dissociation Constant (Kd, µM) |
|---|---|---|
| Isoindoline 1f | -10.78 | 0.0125 |
| Isoindoline 1e | -10.64 | 0.0176 |
| Isoindoline 1b | -10.43 | 0.0244 |
Antiarrhythmic Properties
Certain isoindoline derivatives have been investigated for their potential to treat cardiac arrhythmias. One area of focus has been the modulation of potassium channels. A series of isoindolinone compounds were developed that showed good in vitro potency as blockers of the Kv1.5 ion channel. The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a role in atrial repolarization, making it a target for atrial fibrillation therapies. By modifying side chains on the isoindolinone scaffold, researchers were able to develop metabolically stable compounds with favorable pharmacokinetic profiles.
Antihypertensive and Diuretic Effects
The isoindoline core is present in several compounds developed as antihypertensive agents. A research program that synthesized and screened novel 3-sulphamoyl-4-chlorobenzamides within the indoline (B122111) and isoindoline series led to the selection of indapamide. Indapamide was found to produce a significant and prolonged antihypertensive effect while causing only a slight and transient diuresis in experimental hypertensive rats.
Diuretics work by promoting the excretion of sodium and water from the kidneys, which reduces blood volume and, consequently, blood pressure. Some isoindoline derivatives have been specifically designed to function as diuretics. By causing vasodilation and reducing systemic vascular resistance, antihypertensive agents lower arterial blood pressure.
Fibrinogen Receptor Antagonism
Fibrinogen receptor (glycoprotein IIb/IIIa) antagonists are potent inhibitors of platelet aggregation, a key process in the formation of thrombi associated with various cardiovascular diseases. Isoindoline derivatives have been successfully utilized as a structural basis for creating mimetics of the Arg-Gly-Asp (RGD) sequence, which is crucial for fibrinogen binding to its receptor.
Novel RGD mimetics synthesized using 4-(isoindoline-5-yl)amino-4-oxobutyric acid as a scaffold have demonstrated high potency in inhibiting platelet aggregation in vitro. These compounds were also effective at blocking the binding of fibrinogen to the α(IIb)β(3) integrin on human platelets. Further research has led to the discovery of highly potent and specific fibrinogen receptor antagonists based on other bicyclic templates like amidinoindoles, which exhibit inhibitory concentrations in the nanomolar range.
| Compound | Core Structure | Key Activity |
|---|---|---|
| RGDF Mimetic 9a | 4-(isoindoline-5-yl)amino-4-oxobutyric acid | Potent inhibitor of platelet aggregation |
| RGDF Mimetic 9b | 4-(isoindoline-5-yl)amino-4-oxobutyric acid | Blocks FITC-Fg binding to α(IIb)β(3) |
Anti-inflammatory and Immunomodulatory Properties
Beyond cardiovascular applications, the isoindoline structure is a cornerstone of compounds with significant anti-inflammatory and immunomodulatory effects. This activity often stems from the modulation of key inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).
TNF-α is a primary cytokine involved in systemic inflammation and the immune response. Its overproduction is implicated in a wide range of chronic inflammatory and autoimmune diseases. Isoindoline-based compounds, famously including thalidomide and its analogs (known as immunomodulatory drugs or IMiDs), can exert their effects by targeting TNF-α. The mechanism of action involves binding to and inhibiting the activity of TNF-α, preventing it from interacting with its receptors on cell surfaces and thereby reducing the downstream inflammatory cascade.
Research has focused on creating novel isoindoline derivatives that are potent inhibitors of TNF-α production. One patent application described new IMiDs with substitutions on the isoindolinone ring that led to very potent inhibition of TNF-α production and demonstrated antiproliferative activity against various cancer cell lines.
The anti-inflammatory actions of isoindoline derivatives are not limited to TNF-α modulation. Some compounds have been developed as analogs of existing non-steroidal anti-inflammatory drugs (NSAIDs) like Indoprofen. These efforts aim to create new anti-inflammatory agents with potentially improved side-effect profiles.
Tumor Necrosis Factor-alpha (TNF-α) Production Inhibition
Isoindoline derivatives have been identified as potent inhibitors of Tumor Necrosis Factor-alpha (TNF-α), a key cytokine involved in inflammatory responses. Research has focused on synthesizing and evaluating various analogs to optimize this inhibitory activity.
One study described the synthesis of 2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone derivatives, identifying the 6-C position on the isoindolinone ring as an optimal site for derivatization. Among the compounds synthesized, 6-amino-2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone proved to be the most potent inhibitor of TNF-α production in LPS-stimulated RAW264.7 cells. Similarly, 4-amino substituted analogs of thalidomide and its isoindolin-1-one (B1195906) counterpart, EM-12, were also found to be powerful inhibitors of TNF-α release.
Another approach involved a three-component reaction to create novel isoindolo[2,1-a]quinazoline derivatives. These compounds, specifically 6,6a-dihydroisoindolo[2,1-a]quinazoline-5,11-diones, were identified as potent direct inhibitors of TNF-α, representing a significant development in small-molecule TNF-α inhibition.
Other Pharmacological Activities
Herbicidal Activity
Certain isoindoline-1,3-dione derivatives have demonstrated significant potential as herbicides. Their primary mode of action is the inhibition of protoporphyrinogen (B1215707) oxidase (PROTOX), an enzyme crucial for chlorophyll (B73375) and heme biosynthesis in plants.
Research into 2-(7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b] oxazin-6-yl)isoindoline-1,3-diones, using the commercial herbicide flumioxazin (B1672886) as a lead compound, yielded several potent derivatives. One of the most effective compounds, 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b] oxazin-6-yl)isoindoline-1,3-dione (8e) , showed IC50 values for velvetleaf and crabgrass comparable to existing commercial herbicides.
Further studies introduced a carboxylic ester group to isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives, creating three distinct chemical groups (A, B, and C). Compounds from Group C, characterized as 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinones, generally showed the highest herbicidal effectiveness. Notably, compounds C10 , C12 , and C13 exhibited greater than 80% control of various dicotyledonous and monocotyledonous weeds at an application rate of 75 g a.i./ha and were found to be safer for crops like peanut, soybean, maize, and cotton compared to flumioxazin. Another area of research has focused on hybridizing isoindoline-1,3-dione fragments with pyrazole (B372694) to develop inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), another key target for herbicides.
Multidrug Resistance Reversal
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of cancer cells. Isoindoline derivatives have emerged as effective MDR reversal agents.
A series of isoindoline derivatives were synthesized and evaluated for their ability to resensitize MDR cancer cells to chemotherapeutic agents. These compounds are believed to function by blocking the P-gp drug efflux pump. In a study using S1-B1-20 human colon carcinoma cells, several isoindoline compounds demonstrated potent MDR reversal activity. The most effective among these were isoindoline 44 and isoindoline 46 , both exhibiting an IC50 of 0.26 μM, which was significantly more potent than the known MDR modulator verapamil. One isoindole derivative was specifically designed as an MDR reversal agent and showed promise by down-regulating the P-glycoprotein efflux pump.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. Deregulation of EGFR is implicated in various cancers, and isoindoline derivatives have been investigated as potential inhibitors.
Research has led to the development of isoindole compounds that act as selective allosteric inhibitors of specific EGFR mutants, such as those containing TMLR, TMLRCS, LR, and LRCS mutations. In one study, pyrrolizine/indolizine (B1195054) derivatives bearing an isoindole moiety were designed and evaluated as anticancer agents. The most active compounds were subjected to an EGFR inhibition assay, where the difluoro indolizine derivative 6o showed the most potent inhibitory activity against the EGFR enzyme with an IC50 value of 62 nM, comparable to the control drug lapatinib (B449) (IC50 = 69 nM). Additionally, isoindoline-1-one derivatives have been identified through molecular docking as potential inhibitors of the EGFR tyrosine kinase (EGFR-TK).
Antimycobacterial Activity
Derivatives of isoindoline-1,3-dione have shown promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. These compounds represent an important scaffold for the development of new antitubercular drugs to combat the rise of multidrug-resistant strains.
In one study, a series of secondary amine-substituted isoindoline-1,3-dione-4-aminoquinolines were synthesized. The most potent, non-cytotoxic compound from this series, which featured a butyl chain spacer and a piperidine (B6355638) component on the isoindoline ring, exhibited a minimum inhibitory concentration (MIC99) of 6.25 μg/mL against M. tuberculosis. Another study involving the condensation of phthalic anhydride (B1165640) with various amino-containing compounds produced a series of isoindoline-1,3-dione derivatives. Among these, compound 27 was the most potent, with a significant IC50 of 18 μM against the H37Rv strain of M. tuberculosis. Camphane-based isoindoline derivatives have also been synthesized and shown activity comparable to the anti-TB drug ethambutol.
Anti-diabetic Properties
Isoindoline derivatives have been investigated for their potential in managing diabetes, primarily through the inhibition of carbohydrate-digesting enzymes like α-amylase and α-glycosidase. Delaying carbohydrate digestion is a key strategy for controlling postprandial hyperglycemia.
A study focused on novel analogs of quinoline and isoindoline integrated with various heterocycles. Among the synthesized pyridine (B92270) derivatives using 2-(4-acetylphenyl)isoindoline-1,3-dione, compound 7d displayed significant inhibitory activity against both α-glycosidase (IC50: 0.07 mM) and α-amylase (IC50: 0.21 mM). This dual inhibitory action was more potent than that of acarbose, a standard anti-diabetic drug. In silico assays supported these findings, showing favorable binding affinities of compound 7d towards both enzymes.
Structure-Activity Relationship (SAR) Studies
The biological activity of isoindoline-containing compounds is highly dependent on the nature and position of substituents on the isoindoline core and any appended functionalities. Structure-activity relationship (SAR) studies have been crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these drugs.
A prominent example of SAR in the isoindoline class is the evolution of the immunomodulatory imide drugs (IMiDs®). Thalidomide, the first of this class, contains a phthalimide (B116566) group attached to a glutarimide (B196013) ring. While the (R)-enantiomer was found to be effective against morning sickness, the (S)-enantiomer is teratogenic. This highlighted the critical importance of stereochemistry in the biological activity of these compounds. Subsequent research focused on modifying the isoindoline-1,3-dione moiety to enhance therapeutic effects while reducing toxicity.
Lenalidomide and Pomalidomide were developed through systematic SAR studies of thalidomide analogs. Key modifications include the addition of an amino group at the 4-position of the phthaloyl ring in Lenalidomide and both an amino group at the 4-position and a carbonyl group at the 7-position in Pomalidomide. These changes result in significantly increased potency in terms of anti-inflammatory and anti-angiogenic activities.
SAR studies have also been pivotal in the development of other isoindoline-based drugs. For instance, in a series of isoindolinyl benzisoxazolpiperidines developed as dopamine D4 receptor antagonists, it was found that the S-enantiomer was more potent. Furthermore, modifications to the isoindoline ring itself showed modest differences in potency and selectivity, indicating that other parts of the molecule were more critical for receptor interaction.
The following table summarizes the key structural features and their impact on the activity of some well-known isoindoline-containing drugs.
| Drug | Core Structure | Key Substituents and Their Effects on Activity |
| Thalidomide | Isoindoline-1,3-dione | The glutarimide ring is essential for its immunomodulatory and teratogenic effects. The two enantiomers exhibit different biological activities. |
| Lenalidomide | Isoindoline-1,3-dione | Addition of an amino group at the 4-position of the phthaloyl ring enhances anti-inflammatory and anti-angiogenic potency compared to thalidomide. |
| Pomalidomide | Isoindoline-1,3-dione | An amino group at the 4-position and a carbonyl at the 7-position of the phthaloyl ring further increase potency over lenalidomide. |
| Apremilast | Isoindoline-1,3-dione | N-substituted with a substituted ethyl group, which is crucial for its activity as a phosphodiesterase 4 (PDE4) inhibitor. |
| Chlorthalidone | Isoindolin-1-one | A 3-hydroxy-3-(4-chloro-3-sulfamoylphenyl) substitution is responsible for its diuretic and antihypertensive properties. |
Preclinical and Clinical Relevance of Isoindoline-Containing Drugs
The preclinical and clinical development of isoindoline-containing drugs underscores the therapeutic importance of this chemical scaffold. A number of drugs incorporating the isoindoline core are currently in clinical use, and many more are in various stages of development.
Thalidomide , despite its controversial history, was repurposed and is now used for the treatment of multiple myeloma and erythema nodosum leprosum. Its clinical success spurred the development of analogs with improved safety and efficacy profiles.
Lenalidomide is a second-generation immunomodulatory drug with potent anti-neoplastic, anti-angiogenic, and anti-inflammatory properties. It is approved for the treatment of multiple myeloma, myelodysplastic syndromes, and certain types of lymphoma. Clinical trials have demonstrated its ability to improve survival rates in these patient populations.
Pomalidomide is a third-generation IMiD that is even more potent than lenalidomide. It is used to treat patients with relapsed and refractory multiple myeloma.
Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) and is used to treat psoriasis and psoriatic arthritis. Its development showcases the expansion of the therapeutic applications of isoindoline derivatives beyond oncology.
The table below provides an overview of the preclinical and clinical relevance of selected isoindoline-containing drugs.
| Drug | Therapeutic Area | Preclinical Findings | Clinical Significance |
| Thalidomide | Oncology, Immunology | Showed anti-angiogenic and immunomodulatory effects in preclinical models. | Effective in treating multiple myeloma and complications of leprosy. |
| Lenalidomide | Oncology | Demonstrated potent anti-tumor activity in various cancer models. | A cornerstone of treatment for multiple myeloma and other hematological malignancies. |
| Pomalidomide | Oncology | Showed superior anti-myeloma activity compared to its predecessors in preclinical studies. | An important therapeutic option for patients with advanced multiple myeloma. |
| Apremilast | Immunology | Reduced the production of inflammatory mediators in preclinical models of inflammation. | An effective oral treatment for psoriasis and psoriatic arthritis. |
| Mazindol | CNS | Acted as a sympathomimetic amine with effects on appetite centers in the brain. | Used for the short-term treatment of obesity. |
| Chlorthalidone | Cardiovascular | Demonstrated diuretic effects in animal models. | A widely used antihypertensive and diuretic medication. |
Chemical Applications Beyond Biology
Building Blocks and Synthetic Intermediates in Organic Synthesis
The isoindoline (B1297411) skeleton is a privileged structure in medicinal chemistry and natural product synthesis. Derivatives of isoindoline are integral components of several clinically approved drugs. Consequently, the synthesis of functionalized isoindolines is an area of significant research interest.
Isoindolin-2-amine, with its reactive N-amino group, represents a potentially versatile building block for the synthesis of more complex heterocyclic systems. The primary amino group can readily react with various electrophiles, allowing for the introduction of a wide range of functional groups. For instance, it can undergo acylation, alkylation, and condensation reactions to form a variety of derivatives.
Although specific examples of this compound as a synthetic intermediate are not extensively documented, the general reactivity of N-substituted isoindolines is well-established. The isoindoline core can be synthesized through various methods, including the annulation of alicyclic amines. The functionalization of the isoindoline scaffold is a key strategy in the development of new therapeutic agents. The N-amino group in this compound could serve as a handle for constructing novel polycyclic structures or for linking the isoindoline moiety to other molecules of interest.
The synthesis of isoindolinone derivatives, which are structurally related to this compound, often involves the use of primary amines in condensation reactions with precursors like 2-formylbenzoic acid. This highlights the general utility of the amine functionality in the construction of the isoindolinone core. While not a direct application of this compound, it underscores the importance of amino groups in the synthesis of this class of compounds.
Table 1: Potential Reactions of this compound in Organic Synthesis
| Reaction Type | Reagent | Potential Product |
| Acylation | Acid chloride, Anhydride (B1165640) | N-Acyl-isoindolin-2-amine |
| Alkylation | Alkyl halide | N-Alkyl-isoindolin-2-amine |
| Reductive Amination | Aldehyde, Ketone | N-Alkyl-isoindolin-2-amine |
| Condensation | Dicarbonyl compound | Heterocyclic fused isoindoline |
Use as Dyes and Markers in Analytical Chemistry (e.g., Staining of Primary Amines)
The isoindole moiety, a related dehydrogenated form of isoindoline, is known to be a core structure in some dyes and fluorescent molecules. For instance, the condensation of primary amines with o-diacylbenzene derivatives can yield intensely colored blue-violet pigments, a reaction that has been utilized for the sensitive detection and staining of primary amines.
While there is no specific documentation on the use of this compound in the synthesis of dyes or as a marker, its primary amino group suggests potential for such applications. The reaction of this compound with appropriate chromophoric or fluorophoric systems could lead to the formation of novel dyes. The isoindoline core itself might influence the photophysical properties of the resulting molecule.
The development of fluorescent probes for biological imaging is an active area of research, and N-heterocyclic compounds are often employed as scaffolds for these probes. The synthesis of such probes often involves the derivatization of an amine group. Although not specifically involving this compound, this general principle suggests a potential avenue for its application.
Application as Electron Acceptors in Materials Science
In the field of materials science, particularly in organic electronics, molecules with electron-accepting properties are of great interest for applications in devices such as organic solar cells and organic field-effect transistors. The isoindigo unit, which contains two isoindolinone moieties linked together, has been identified as a versatile electron-deficient building block for high-performance organic electronic materials.
The electron-accepting nature of isoindigo arises from its extended π-conjugated system and the presence of electron-withdrawing lactam groups. While this compound itself is not isoindigo, the presence of the isoindoline core suggests that with appropriate functionalization, it could be incorporated into larger electron-deficient systems. For example, condensation of this compound with electron-withdrawing groups could potentially lead to new materials with interesting electronic properties.
Arylimino-isoindoline complexes have also been investigated for use in organic light-emitting diodes (OLEDs), indicating that the isoindoline scaffold can be a component of electronically active materials. However, the direct application of this compound as an electron acceptor has not been reported, and its inherent electron-donating amino group would likely counteract any electron-accepting properties of the isoindoline core without significant modification.
Future Research Directions and Outlook
Optimization and Streamlining of Synthetic Pathways
Catalyst Development: The exploration of novel catalysts, including transition metals and organocatalysts, could lead to milder reaction conditions and improved stereoselectivity. For instance, palladium-catalyzed C-H activation has shown promise in the synthesis of related isoindoline (B1297411) cores.
Flow Chemistry: The application of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability of Isoindolin-2-amine synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| One-Pot Reactions | Reduced waste, time, and cost | Design of tandem or cascade reactions |
| Novel Catalysis | Milder conditions, higher selectivity | Exploration of transition metal and organocatalysts |
| Flow Chemistry | Improved control, safety, and scalability | Optimization of reactor design and reaction conditions |
Exploration of Novel Reaction Mechanisms and Transformations
A deeper understanding of the reactivity of this compound will open doors to new chemical transformations. Future investigations will likely delve into:
Intramolecular Cyclizations: Exploring novel intramolecular cyclization reactions, such as tandem cyclizations, could lead to the synthesis of complex polycyclic systems containing the isoindoline core.
C-H Functionalization: Direct functionalization of the C-H bonds on the isoindoline scaffold is a powerful tool for creating new derivatives without the need for pre-functionalized starting materials.
Asymmetric Synthesis: Developing stereoselective reactions to produce enantiomerically pure derivatives of this compound is crucial for pharmacological applications, as different enantiomers can have vastly different biological activities.
Development of Advanced Derivatization Methods
The development of advanced derivatization methods is key to expanding the chemical space around the this compound scaffold. The primary amino group of this compound serves as a versatile handle for a wide range of chemical modifications. Future research is expected to focus on:
Formation of Schiff Bases: Condensation of the amino group with various aldehydes and ketones can generate a library of Schiff base derivatives. For example, the synthesis of 2-(arylmethylideneamino) isoindolines has already shown potential for creating compounds with analgesic and anti-inflammatory properties.
Amide and Sulfonamide Coupling: Acylation and sulfonylation of the amino group with a diverse range of acyl chlorides, sulfonyl chlorides, and carboxylic acids will yield stable amide and sulfonamide derivatives with potentially enhanced biological activities.
Click Chemistry: The use of "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, can be employed to attach various functional groups to the this compound core in a highly efficient and specific manner.
Integration of Advanced Computational Studies for Design and Prediction
Computational chemistry will play an increasingly important role in guiding the rational design of novel this compound derivatives. Advanced computational studies can accelerate the discovery process by:
Molecular Docking: In silico docking studies can predict the binding affinity and mode of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. This can help in prioritizing compounds for synthesis and biological testing.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to study the electronic properties, reactivity, and spectroscopic characteristics of this compound and its derivatives.
Pharmacophore Modeling: Identifying the key structural features required for a specific biological activity can aid in the design of new compounds with improved potency and selectivity.
| Computational Method | Application in this compound Research | Predicted Outcome |
| Molecular Docking | Prediction of binding to biological targets | Identification of potential drug candidates |
| Quantum Chemistry | Study of electronic properties and reactivity | Understanding of reaction mechanisms |
| Pharmacophore Modeling | Identification of key structural features for activity | Design of more potent and selective compounds |
Broadening the Scope of Biological Evaluation and Target Identification
While some derivatives of the broader isoindoline class have been investigated for their biological activities, a systematic and comprehensive evaluation of this compound derivatives is a key area for future research. This will involve:
Screening against Diverse Biological Targets: Testing a library of this compound derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. For instance, isoindoline derivatives have shown promise as anticancer, anticonvulsant, and anti-inflammatory agents.
Target Identification and Validation: For compounds that exhibit interesting biological activity, identifying their specific molecular targets is crucial for understanding their mechanism of action and for further optimization.
In Vivo Studies: Promising candidates identified through in vitro screening will need to be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.
Rational Design and Synthesis of Chemical Libraries for Drug Discovery
The creation of diverse chemical libraries based on the this compound scaffold is a critical step in the drug discovery process. Future efforts in this area will focus on:
Combinatorial Chemistry: Utilizing combinatorial synthesis techniques to rapidly generate large libraries of this compound derivatives with a wide range of structural diversity.
Diversity-Oriented Synthesis: Designing synthetic routes that can produce structurally complex and diverse molecules from a common starting material, allowing for the exploration of a broader chemical space.
Fragment-Based Drug Discovery: Using smaller fragments of the this compound scaffold to identify initial binding interactions with a target protein, which can then be elaborated into more potent lead compounds.
Exploration of New Material Science Applications
The unique structural and electronic properties of this compound suggest its potential for applications in material science. Future research could explore its use in:
Polymers: The amino group of this compound can be used as a monomer or a functionalizing agent in the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or optical characteristics.
Organic Electronics: The aromatic nature of the isoindoline core suggests that its derivatives could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic solar cells.
Sensors: The ability of the amino group to interact with various analytes could be exploited in the development of chemical sensors for environmental monitoring or medical diagnostics.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
